
Cefathiamidine Impurity 1
Übersicht
Beschreibung
An analog of glutaryl-7-amino cephalosporanic acid (GL-7-ACA). Can inhibit and specifically alkylate GL-7-ACA acylase (C130) from Pseudomonas sp.130 by forming a carbon-carbon bond between BA-7-ACA and the C-2 on indole ring of Trp-β4 residue of C130.
Biologische Aktivität
Cefathiamidine Impurity 1 is a chemical compound associated with the cephalosporin antibiotic Cefathiamidine. This impurity, with the molecular formula and a molecular weight of 393.21 g/mol, exhibits notable biological activity, particularly in its antibacterial properties. This article delves into the biological activity of this compound, including its mechanisms of action, comparative efficacy, and relevant case studies.
Structural Characteristics
This compound contains a thiazolidine ring, characteristic of cephalosporins, and a bromoacetyl moiety that enhances its reactivity and biological properties. Its structural features contribute to its function as an antibacterial agent, primarily through inhibition of bacterial cell wall synthesis, a hallmark mechanism of cephalosporins.
Antibacterial Properties
This compound has demonstrated broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. Research indicates that it retains some level of biological activity similar to its parent compound, although it may be less potent. The compound has been effective against various strains of bacteria that are resistant to other antibiotics .
Table 1: Comparative Antibacterial Activity
Compound | Target Bacteria | MIC (mg/L) | MBC (mg/L) |
---|---|---|---|
This compound | Streptococcus faecalis | 2 | >128 |
Cefathiamidine | Streptococcus faecalis | 2 | 128 |
Cefazolin | Staphylococcus aureus | <0.5 | <1 |
Cefuroxime | Escherichia coli | <0.5 | <1 |
The minimum inhibitory concentration (MIC) for this compound against Streptococcus faecalis is notably low at 2 mg/L, indicating its effectiveness in inhibiting bacterial growth .
The primary mechanism by which this compound exerts its antibacterial effects is through the inhibition of bacterial cell wall synthesis. This process disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The presence of the thiazolidine ring enhances this activity by facilitating interactions with penicillin-binding proteins (PBPs), critical for cell wall biosynthesis .
Case Study on Impurity Profiling
A significant study highlighted the importance of impurity profiling in pharmaceuticals, particularly focusing on the quantification of active pharmaceutical ingredients (APIs) and their impurities. This research underscored the potential impact of impurities like this compound on drug safety and efficacy .
In another study involving cefotiam hydrochloride, researchers identified isomeric impurities similar to this compound. The study utilized advanced techniques such as NMR and LC/MS to characterize these impurities and assess their stability under various conditions .
Pharmacokinetics and Drug Interactions
Pharmacokinetic studies indicate that this compound is not absorbed orally and is administered parenterally. It shows wide distribution in bodily fluids but does not cross the blood-brain barrier effectively. Importantly, over 90% of the compound is excreted unchanged via renal pathways . Interaction studies have also been conducted to evaluate how this impurity may affect therapeutic outcomes when combined with other drugs.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
Cefathiamidine Impurity 1 plays a crucial role in the pharmaceutical industry, particularly in the development and quality control of cephalosporin antibiotics. Its applications include:
- Determination of Relative Response Factors (RRFs): High-performance liquid chromatography with photodiode array detection and evaporative light scattering detection (HPLC-PDA-ELSD) is utilized to determine RRFs for impurities in cefathiamidine formulations. This method offers an economical alternative to quantitative nuclear magnetic resonance (qNMR), allowing for accurate impurity quantification .
- Quality Control: The characterization of impurities like this compound is essential for ensuring the safety and efficacy of pharmaceutical products. The identification and quantification of such impurities help maintain the integrity of drug formulations .
Analytical Chemistry
This compound serves as a reference standard in analytical chemistry, aiding in:
- Impurity Profiling: Studies have employed advanced techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) to separate and characterize unknown impurities in cefminox sodium, a related cephalosporin. These methodologies enhance the understanding of impurity profiles and their impact on drug stability .
- Degradation Studies: The instability of certain impurities under specific conditions can be leveraged to conduct degradation studies, providing insights into their structural characteristics and behavior during drug formulation .
Pharmacological Studies
Research indicates that this compound exhibits antibacterial properties similar to its parent compound, cefathiamidine. Its applications in pharmacology include:
- Mechanism of Action: Like other cephalosporins, this impurity inhibits bacterial cell wall synthesis, which is vital for its antibacterial activity against various strains, including those resistant to other antibiotics .
- Pharmacokinetic Studies: Population pharmacokinetic studies have been conducted to optimize dosing regimens for cefathiamidine in pediatric patients. These studies assess how factors like age and renal function affect drug clearance and dosing requirements, emphasizing the importance of understanding impurities' roles in therapeutic efficacy .
Case Studies
Several case studies highlight the significance of this compound in practical applications:
- Case Study on Impurity Identification: A multidisciplinary approach was utilized to identify an impurity similar to this compound through various analytical techniques. This study underscored the importance of comprehensive impurity profiling in ensuring drug safety .
- Risk Assessment for Elemental Impurities: A hypothetical case study illustrated how risk assessments are conducted for elemental impurities in drug products, demonstrating the regulatory importance of characterizing all impurities, including this compound .
Eigenschaften
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[(2-bromoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O6S/c1-5(16)21-3-6-4-22-11-8(14-7(17)2-13)10(18)15(11)9(6)12(19)20/h8,11H,2-4H2,1H3,(H,14,17)(H,19,20)/t8-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMWZOLTJWUSJT-LDYMZIIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CBr)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CBr)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514080 | |
Record name | (6R,7R)-3-[(Acetyloxy)methyl]-7-(2-bromoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26973-80-8 | |
Record name | (6R,7R)-3-[(Acetyloxy)methyl]-7-(2-bromoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.